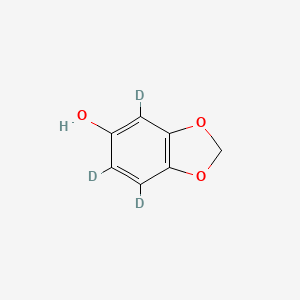
4,6,7-Trideuterio-1,3-benzodioxol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, commonly known as sesamol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. Deuterium substitution can significantly alter the physical and chemical properties of a compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 1,3-benzodioxol-5-ol.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
作用机制
The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.
相似化合物的比较
Similar Compounds
1,3-Benzodioxol-5-ol (Sesamol): The non-deuterated form of the compound.
1,3-Benzodioxole: A related compound with similar structural features.
4,5-Dimethoxy-1,3-benzodioxole: Another derivative with methoxy groups instead of deuterium.
Uniqueness
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where stable isotope labeling is required.
属性
分子式 |
C7H6O3 |
|---|---|
分子量 |
141.14 g/mol |
IUPAC 名称 |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChI 键 |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H] |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















